Kanamycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kanamycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces kanamyceticus. It is part of a group of antibiotics that includes kanamycin A, kanamycin C, and kanamycin X. This compound is known for its effectiveness against a broad spectrum of bacteria, including Mycobacterium tuberculosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Kanamycin B is primarily produced through fermentation processes involving Streptomyces kanamyceticus. The biosynthesis of this compound involves several enzymatic steps, including the conversion of precursor molecules into the final antibiotic compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation. The process includes the cultivation of Streptomyces kanamyceticus in nutrient-rich media, followed by extraction and purification of the antibiotic. Genetic engineering techniques have been employed to enhance the yield of this compound by manipulating the biosynthetic pathways .
Análisis De Reacciones Químicas
Types of Reactions: Kanamycin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form keto derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the antibiotic’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under specific conditions.
Major Products: The major products formed from these reactions include modified kanamycin derivatives with altered antibacterial properties .
Aplicaciones Científicas De Investigación
Kanamycin B has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study aminoglycoside antibiotics.
Biology: Employed in genetic research to select for bacteria carrying kanamycin resistance genes.
Medicine: Utilized in the treatment of bacterial infections, particularly those caused by gram-negative bacteria.
Industry: Applied in the production of genetically modified organisms and in the development of new antibiotics
Mecanismo De Acción
Kanamycin B exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site in the 16S ribosomal RNA, causing misreading of transfer RNA and inhibiting protein synthesis. This ultimately leads to bacterial cell death .
Comparación Con Compuestos Similares
Kanamycin A: Another aminoglycoside antibiotic with a similar structure but different functional groups.
Neomycin: An aminoglycoside with a broader spectrum of activity but higher toxicity.
Gentamicin: A related aminoglycoside with different pharmacokinetic properties.
Uniqueness of Kanamycin B: this compound is unique due to its specific binding interactions and lower toxicity compared to other aminoglycosides. It has a distinct set of functional groups that confer unique antibacterial properties .
Propiedades
IUPAC Name |
5-amino-2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKLOUVUUNMCJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N5O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859885 |
Source
|
Record name | 4,6-Diamino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.